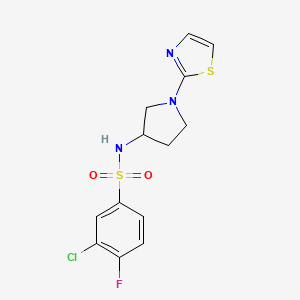

3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound of interest to scientists in various fields of research. It belongs to the class of organic compounds known as salicylic acids .

Synthesis Analysis

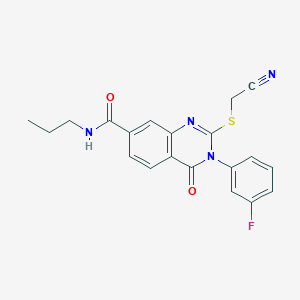

The synthesis of thiazole derivatives, which include “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, has been a subject of interest in medicinal chemistry . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles, including “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have wide applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” are not mentioned in the available sources.Applications De Recherche Scientifique

Antidiabetic Activity

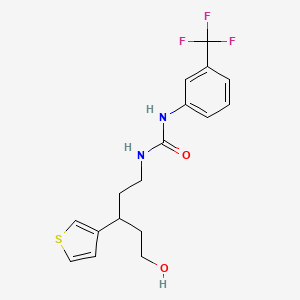

Fluorinated pyrazoles and benzenesulfonylurea derivatives, including compounds related to 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, have been synthesized and evaluated for their hypoglycemic properties as potential antidiabetic agents. The synthesis involves the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to pyrazoline derivatives which, upon oxidation, yield corresponding pyrazoles. These compounds exhibited significant antidiabetic activity in preliminary biological screenings, suggesting their potential as leads for future drug discovery studies (Faidallah et al., 2016).

Tautomerism Studies

Research on derivatives of 2,4-dichlorobenzenesulfonamide, closely related to the chemical structure of interest, has highlighted the tautomeric behavior of these compounds. Structural analysis through X-ray crystallography revealed insights into the intramolecular hydrogen bonding and crystalline cohesion, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceutical chemistry (Beuchet et al., 1999).

Selective Discrimination of Thiophenols

A study on the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols using a derivative of benzenesulfonamide as a recognition unit showcases the chemical's utility in environmental and biological sciences. The probe displayed high selectivity and sensitivity, demonstrating the compound's application in detecting toxic benzenethiols in water samples, highlighting its environmental significance (Wang et al., 2012).

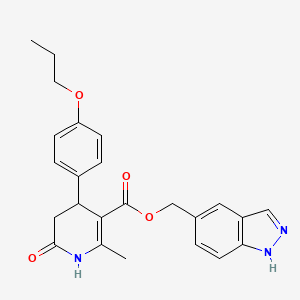

Human Carbonic Anhydrase Inhibitors

Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity against human carbonic anhydrases, showcasing the compound's relevance in cancer research. The synthesized derivatives exhibited low nanomolar affinity, particularly against cancer-related carbonic anhydrase IX, suggesting their potential in the development of selective inhibitors for therapeutic applications (Balandis et al., 2020).

Orientations Futures

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions of “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” could be in these areas.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEDGJDPAIAXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)

![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)